molecular formula C22H30N2O2 B14734865 1,4-Bis(3-phenoxypropyl)piperazine CAS No. 6265-68-5

1,4-Bis(3-phenoxypropyl)piperazine

Cat. No.: B14734865
CAS No.: 6265-68-5
M. Wt: 354.5 g/mol
InChI Key: DNWSNLLGGOBYQN-UHFFFAOYSA-N
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Description

1,4-Bis(3-phenoxypropyl)piperazine is a piperazine derivative characterized by two phenoxypropyl substituents attached to the nitrogen atoms of the piperazine ring. Piperazine derivatives are widely studied for their versatility in medicinal chemistry and materials science due to their ability to act as linkers, ligands, or bioactive cores. The phenoxypropyl groups in this compound likely influence solubility, steric effects, and electronic properties, making it relevant for drug design and coordination chemistry .

Properties

CAS No.

6265-68-5

Molecular Formula

C22H30N2O2

Molecular Weight

354.5 g/mol

IUPAC Name

1,4-bis(3-phenoxypropyl)piperazine

InChI

InChI=1S/C22H30N2O2/c1-3-9-21(10-4-1)25-19-7-13-23-15-17-24(18-16-23)14-8-20-26-22-11-5-2-6-12-22/h1-6,9-12H,7-8,13-20H2

InChI Key

DNWSNLLGGOBYQN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCOC2=CC=CC=C2)CCCOC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Bis(3-phenoxypropyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 3-phenoxypropyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atoms of the piperazine ring attack the carbon atoms of the halide, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of 1,4-Bis(3-phenoxypropyl)piperazine can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1,4-Bis(3-phenoxypropyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The phenoxypropyl groups can undergo substitution reactions, where the phenoxy group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve the use of nucleophiles such as amines, thiols, or halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

1,4-Bis(3-phenoxypropyl)piperazine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

    Biology: In biological research, 1,4-Bis(3-phenoxypropyl)piperazine is used as a ligand in receptor binding studies. It can help elucidate the interactions between receptors and their ligands, providing insights into cellular signaling pathways.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its ability to modulate receptor activity makes it a promising candidate for further investigation.

    Industry: In industrial applications, 1,4-Bis(3-phenoxypropyl)piperazine is used as an intermediate in the production of polymers, resins, and other materials. Its chemical stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 1,4-Bis(3-phenoxypropyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and influencing downstream signaling pathways. For example, in neurological research, the compound may act as an agonist or antagonist at certain receptors, affecting neurotransmitter release and synaptic transmission. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural Features

Compound Substituents Key Structural Attributes
1,4-Bis(3-phenoxypropyl)piperazine 3-phenoxypropyl groups Aromatic phenoxy moieties enhance lipophilicity; propyl spacers provide conformational flexibility.
1,4-Bis(3-aminopropyl)piperazine (BAPP) 3-aminopropyl groups Primary amines enable functionalization (e.g., coordination with metals or synthesis of amides). Used in antimalarial and kinase inhibitor derivatives .
1,4-Bis(trifluoromethyl)piperazine CF₃ groups Electron-withdrawing CF₃ groups improve thermal stability and fluorophilic interactions .
1,4-Bis(7-phenoxyheptyl)piperazine Phenoxyheptyl chains Longer alkyl chains increase hydrophobicity, potentially enhancing membrane permeability .
N,N′-Bis(5-arylidene-4-oxo-thiazolin-2-yl)piperazine Thiazolinone-arylidene groups Rigid aromatic systems and hydrogen-bonding motifs critical for kinase inhibition .

Physicochemical Properties

Compound Thermal Stability Solubility Notable Characteristics
1,4-Bis(3-phenoxypropyl)piperazine Moderate (inferred) Lipophilic High logP value suitable for CNS-targeting drugs.
BAPP Stable up to 200°C Water-soluble (protonated amines) Forms cationic complexes in selenogallates .
1,4-Bis(trifluoromethyl)piperazine High (decomposition >300°C) Low in water, high in organic solvents Fluorophilic interactions aid in material synthesis .
Phenoxyheptyl-piperazine Not reported Low aqueous solubility Long alkyl chains favor lipid bilayer integration .

Comparative Advantages and Limitations

  • 1,4-Bis(3-phenoxypropyl)piperazine: Likely benefits from phenoxy groups’ lipophilicity for blood-brain barrier penetration but may face metabolic instability due to ether linkages.
  • BAPP : High functionalizability (amines) but prone to oxidation; requires protective strategies in drug formulations .
  • Asymmetric Derivatives: highlights that asymmetric disubstitution (e.g., benzhydryloxy groups) can yield novel pharmacological profiles compared to symmetric analogs .

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